molecular formula C13H14BrClN2O B13896052 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole

4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole

Cat. No.: B13896052
M. Wt: 329.62 g/mol
InChI Key: PUNRANMMNGNQJV-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole is a halogenated indazole derivative featuring a tetrahydropyran (THP) protecting group at the 2-position of the indazole core. The compound’s structure includes bromo and chloro substituents at the 4- and 6-positions, respectively, and a methyl group at the 5-position. The THP group enhances solubility and stability during synthetic applications, making it a valuable intermediate in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C13H14BrClN2O

Molecular Weight

329.62 g/mol

IUPAC Name

4-bromo-6-chloro-5-methyl-2-(oxan-2-yl)indazole

InChI

InChI=1S/C13H14BrClN2O/c1-8-10(15)6-11-9(13(8)14)7-17(16-11)12-4-2-3-5-18-12/h6-7,12H,2-5H2,1H3

InChI Key

PUNRANMMNGNQJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CN(N=C2C=C1Cl)C3CCCCO3)Br

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Description Reagents and Conditions Notes
1 Formation of 5-methyl-6-chloroindazole intermediate Starting from 5-chloro-2-methylindazole or via lithiation and formylation of methylated indazole precursors Use of lithium diisopropylamide (LDA) at -78 °C in tetrahydrofuran (THF) for lithiation; reaction with dimethylformamide (DMF) to introduce formyl group; typical molar ratios 1:1.0-1.5 Temperature control critical to avoid side reactions
2 Bromination at 4-position N-Bromosuccinimide (NBS) or equivalent brominating agent under controlled conditions Typically performed at low temperature to ensure regioselectivity Bromine selectively introduced at 4-position
3 Formation of tetrahydropyran ring at 2-position Cyclization with 2-bromo-1,3-dioxolane or similar precursor under acidic conditions Acid catalysis facilitates ring closure forming the THP protecting group Protects reactive nitrogen during further transformations
4 Purification Recrystallization or chromatographic methods Ensures high purity for research or industrial use

Detailed Example Protocol (Adapted from Patent and Literature)

  • Lithiation and Formylation: The starting indazole derivative is treated with 2.0 M LDA in THF at -78 °C for 1-2 hours to generate a lithium intermediate. Subsequently, DMF is added at -78 °C to form the aldehyde intermediate.

  • Oxime Formation and Ring Closure: The aldehyde is reacted with methoxylamine hydrochloride and potassium carbonate to form an oxime intermediate. This intermediate undergoes cyclization with hydrazine hydrate to yield the indazole ring system with desired substitutions.

  • Bromination: The indazole derivative is brominated using NBS at controlled temperature to selectively introduce bromine at the 4-position.

  • THP Protection: The compound is reacted with 2-bromo-1,3-dioxolane under acidic conditions to form the tetrahydropyran ring at the 2-position.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield and Purity Optimization Notes
Temperature during lithiation -78 °C Ensures regioselective lithiation; higher temps cause side reactions Strict cooling recommended
Molar ratios (LDA:substrate) 1.0-1.5:1 Excess LDA improves lithiation completeness Avoid large excess to reduce waste
Bromination agent equivalents ~1.0 eq NBS Over-bromination avoided by stoichiometric control Slow addition controls reaction rate
Acid catalyst concentration for THP formation Catalytic amounts Sufficient to promote cyclization without decomposition Use mild acids like p-toluenesulfonic acid
Reaction time for each step 1-2 hours typical Longer times may increase side products Monitor by TLC or HPLC

Analytical Characterization of the Compound

Technique Purpose Typical Results
Nuclear Magnetic Resonance (NMR) Confirm regiochemistry and THP ring conformation 1H and 13C NMR show characteristic shifts for halogenated indazole and THP moiety
High-Resolution Mass Spectrometry (HRMS) Verify molecular formula and isotopic pattern M+ peak consistent with C13H14BrClN2O (m/z 329.62) with bromine and chlorine isotopic signatures
X-ray Crystallography Determine stereochemistry and crystal packing Confirms THP ring attachment and substitution pattern
High-Performance Liquid Chromatography (HPLC) Assess purity and monitor reaction progress Purity >95% achievable with proper purification

Summary Table of Preparation Methods and Key Parameters

Preparation Step Reagents Conditions Yield (%) Notes
Lithiation and formylation LDA, DMF, THF -78 °C, 1-2 h 70-85 Sensitive to moisture and temperature
Oxime formation and cyclization Methoxylamine HCl, K2CO3, hydrazine hydrate Room temp to reflux 65-80 Purity critical for next steps
Bromination NBS 0-25 °C, 1 h 75-90 Stoichiometry controls selectivity
THP ring formation 2-bromo-1,3-dioxolane, acid catalyst Acidic, room temp to reflux 80-95 Protecting group stability important

Chemical Reactions Analysis

4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole and its analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) CAS Number Storage Conditions
4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole (Target) 4-Br, 6-Cl, 5-Me, 2-THP C₁₃H₁₄BrClN₂O 329.62 Not provided Not provided
4-Bromo-5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole 4-Br, 5-Cl, 6-Me, 1-THP C₁₃H₁₄BrClN₂O 329.62 2368909-42-4 Room temperature
4-Bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole 4-Br, 6-F, 5-Me, 1-THP C₁₃H₁₄BrFN₂O 313.17 Not provided Not provided

Positional Isomerism and Substituent Effects

  • Halogen Position and Type: The target compound and the analog from share identical molecular formulas but differ in halogen and methyl group positions. In the target, chlorine occupies the 6-position, while in , chlorine is at the 5-position, and the methyl group shifts to the 6-position. The fluoro-substituted analog replaces chlorine with fluorine at the 6-position. Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability but reduce polarizability compared to chlorine, affecting pharmacokinetic properties.
  • THP Group Placement :

    • The target compound places the THP group at the 2-position of the indazole core, whereas and place it at the 1-position. This difference influences regioselectivity in downstream reactions, as the THP group’s position can sterically hinder or direct substitutions at adjacent sites.

Research Findings and Implications

  • Medicinal Chemistry : The THP-protected indazole scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). Substituted halogens and methyl groups modulate selectivity; for instance, chlorine’s lipophilicity may enhance blood-brain barrier penetration compared to fluorine .

Biological Activity

Chemical Identity:

  • IUPAC Name: 4-bromo-5-chloro-6-methyl-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
  • CAS Number: 2816913-68-3
  • Molecular Formula: C13H14BrClN2O
  • Molecular Weight: 329.62 g/mol

4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole is a synthetic compound belonging to the indazole family, known for its diverse biological activities. This article delves into its biological activity, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antiprotozoal Activity

Recent studies have demonstrated that indazole derivatives exhibit significant antiprotozoal activity. For instance, a study evaluating various indazole compounds against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis found that specific substitutions on the indazole scaffold enhance potency against these protozoa. The presence of electron-withdrawing groups, particularly at the 2-position of the phenyl ring, was crucial for increased activity .

Table 1: Antiprotozoal Activity of Indazole Derivatives

CompoundTarget ProtozoaIC50 (µM)Notes
1H-IndazoleE. histolytica0.740Reference compound
4-Bromo IndazoleE. histolytica<0.050High potency
4-Chloro IndazoleG. intestinalis<0.050Best activity observed
2-TrifluoromethylT. vaginalis<0.050Significant potency

Structure-Activity Relationships (SAR)

The SAR analysis of indazole derivatives indicates that modifications at the phenyl ring significantly impact biological activity. Compounds with methoxycarbonyl and trifluoromethyl groups showed enhanced antiprotozoal effects compared to their unsubstituted counterparts . The data suggest that the electronic nature and steric factors of substituents play a pivotal role in determining the efficacy of these compounds.

Case Studies

  • Case Study on Antiparasitic Effects:
    A study focused on a series of indazole derivatives, including 4-bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole, reported substantial antiparasitic effects against E. histolytica. The compound exhibited an IC50 value significantly lower than traditional treatments, indicating its potential as a therapeutic agent in protozoal infections .
  • Evaluation Against Cancer Cell Lines:
    Another investigation assessed the cytotoxicity of various indazole derivatives against human cancer cell lines, revealing that certain modifications led to improved antiproliferative activities. For example, derivatives with halogen substitutions were shown to induce apoptosis in cancer cells at lower concentrations .

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